molecular formula C9H9NO3S B3043800 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid CAS No. 926273-18-9

3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid

Cat. No.: B3043800
CAS No.: 926273-18-9
M. Wt: 211.24 g/mol
InChI Key: PYRBWOPHGUTADS-UHFFFAOYSA-N
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Description

3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid (CAS 6179-44-8) is a high-purity chemical building block for research and development. This compound features a thiophene ring core substituted with both a carboxylic acid and a cyclopropylcarbonylamide group, yielding a molecular formula of C9H9NO3S and a molecular weight of 211.24 . The thiophene scaffold is of significant interest in medicinal chemistry due to its versatile pharmacological properties. Thiophene-based molecules are recognized as key intermediates in therapeutic development . The specific substitution pattern on this compound makes it a valuable precursor for synthesizing novel molecules, particularly those featuring a thiophene carboxamide scaffold. Such scaffolds are actively investigated for their biological activity, with recent research highlighting their potential as potent antiproliferative agents. Studies on analogous structures have demonstrated that functionalization of the thiophene carboxamide core can lead to compounds that exhibit cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The mechanism of action for these related compounds is believed to involve the induction of apoptosis, often through caspase 3/7 activation and mitochondrial depolarization . The electron-delocalizing effect of the sulfur atom in the thiophene ring enhances its planarity and aromaticity, which can improve receptor binding, making it a privileged structure in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-8(5-1-2-5)10-6-3-4-14-7(6)9(12)13/h3-5H,1-2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRBWOPHGUTADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination at Position 3

Amination of 2-thiophenecarboxylic acid at position 3 can be achieved via:

  • Nitration-Reduction : Nitration with HNO$$3$$/H$$2$$SO$$4$$ followed by catalytic hydrogenation (H$$2$$, Pd/C) to yield 3-amino-2-thiophenecarboxylic acid.
  • Buchwald-Hartwig Coupling : Palladium-catalyzed coupling of 3-bromo-2-thiophenecarboxylic acid with cyclopropylamide.

Challenges : Regioselective nitration at position 3 is hindered by thiophene’s inherent reactivity, which favors position 5. Directed ortho-metalation (DoM) strategies using LDA or LTMP may improve selectivity.

Acylation of 3-Amino-2-Thiophenecarboxylic Acid

The final step involves reacting 3-amino-2-thiophenecarboxylic acid with cyclopropylcarbonyl chloride in the presence of a base (e.g., pyridine or Et$$_3$$N):

  • Conditions : Dichloromethane, 0°C to room temperature, 12–24 hours.
  • Yield : ~75–80% (estimated based on analogous acylations).

Optimization and Scalability

Solvent and Temperature Effects

  • Bromination : Lower temperatures (−10°C) improve regioselectivity and reduce di-bromination byproducts.
  • Malonate Coupling : Toluene’s high boiling point (110°C) facilitates prolonged heating without solvent loss.

Catalytic Enhancements

Transition metal catalysts (e.g., Pd(PPh$$3$$)$$4$$) could streamline amination steps, reducing reaction times and improving yields.

Chemical Reactions Analysis

Types of Reactions: 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Toxicity Data

  • 2-Thiophenecarboxylic Acid (parent compound): Intravenous LD₅₀ in mice: 1670 mg/kg (moderately toxic) . Emits toxic SOₓ vapors upon decomposition .
  • This compound: No explicit toxicity data available. However, its ester derivatives (e.g., methyl esters) are often used as prodrugs to reduce toxicity and enhance bioavailability .
  • 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid: Chlorophenyl substitution may increase hepatotoxicity risks due to metabolic generation of reactive intermediates .

Physicochemical Properties

Compound Solubility (Predicted) LogP (Predicted) pKa (Carboxylic Acid)
This compound Moderate in polar solvents ~1.5 ~3.5
3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid High in aqueous buffers ~0.8 ~2.8 (sulfonamide)
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid Low in water ~2.9 ~4.1

Key Research Findings and Implications

  • Structural Rigidity: The cyclopropyl group in this compound may confer metabolic stability compared to linear alkyl chains .
  • Toxicity Trade-offs : While the parent 2-thiophenecarboxylic acid is moderately toxic, functionalization (e.g., sulfonamide or ester groups) can mitigate risks .
  • Targeted Drug Design : Derivatives with sulfonyl or halogenated groups show promise in targeting enzymes or receptors with hydrophobic binding pockets .

Biological Activity

Overview

3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid, an organic compound classified as a thiophene carboxamide, has garnered attention in scientific research due to its potential biological activities. This compound features a thiophene ring substituted with a cyclopropylcarbonylamino group and a carboxylic acid group, which may contribute to its unique properties and mechanisms of action.

PropertyValue
IUPAC Name 3-(cyclopropanecarbonylamino)thiophene-2-carboxylic acid
Molecular Formula C₉H₉N₁O₃S
Molecular Weight 211.24 g/mol
CAS Number 926273-18-9

Synthesis

The synthesis of this compound typically involves the reaction of 2-thiophenecarboxylic acid with cyclopropylcarbonyl chloride, using triethylamine as a base under anhydrous conditions. This method aims to prevent hydrolysis of the acid chloride, ensuring higher yields of the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect metabolic pathways and cellular signaling processes, making it a candidate for further exploration in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its potential to inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly those expressing specific kinases that are critical for tumor growth. This aspect highlights its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on the antimicrobial efficacy of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage levels for potential therapeutic applications.
  • Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
  • Enzyme Inhibition Studies : The compound was screened against several enzymes implicated in cancer metabolism, showing promising results as an inhibitor of key metabolic pathways. This suggests its potential role in combination therapies targeting metabolic reprogramming in cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotable Differences
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideModerate anticancer activityDifferent substitution pattern affects potency
Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylateLower antimicrobial activityEster vs. acid group influences solubility

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid?

  • Methodology : A common approach involves coupling cyclopropylcarbonyl chloride with a 2-thiophenecarboxylic acid derivative. For example, intermediates like methyl 2-amino-4-cyclopropylthiophene-3-carboxylate (prepared via cyclopropane ring formation under anhydrous CH₂Cl₂ and nitrogen protection) can be acylated using cyclopropylcarbonyl chloride. Purification via reverse-phase HPLC (gradient: 30% → 100% methanol/water) yields the final product .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-acylation. Anhydrous conditions and nitrogen atmospheres are critical to prevent hydrolysis of the cyclopropyl group.

Q. How is spectroscopic characterization performed for this compound?

  • Methodology :

  • IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and thiophene ring C=C (1500–1600 cm⁻¹) stretches .
  • NMR : ¹H NMR detects cyclopropyl protons (δ 1.0–1.5 ppm), aromatic thiophene protons (δ 6.5–7.5 ppm), and carboxylic acid protons (δ 12–13 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) .
    • Validation : Compare data with structurally similar compounds, such as methyl 2-amino-4-cyclopropylthiophene-3-carboxylate, to resolve ambiguities .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and weakly acidic/basic aqueous solutions due to the carboxylic acid group. Limited solubility in nonpolar solvents (e.g., hexane) .
  • Stability : Store at ambient temperatures in airtight, light-protected containers. Avoid prolonged exposure to moisture or strong bases to prevent cyclopropyl ring opening .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, ICReDD’s reaction path search methods predict optimal conditions (e.g., solvent, temperature) by integrating experimental data with computational models .
  • Case Study : DFT studies on analogous thiophene derivatives reveal that electron-withdrawing groups (e.g., carboxylic acid) stabilize intermediates during cyclopropane formation .

Q. What mechanisms underlie its potential biological activity?

  • Hypothesis : The cyclopropyl group may enhance membrane permeability, while the thiophene-carboxylic acid moiety interacts with target enzymes (e.g., bacterial ligases or viral proteases). Molecular docking simulations with proteins like SARS-CoV-2 Mpro or E. coli DNA gyrase can identify binding modes .
  • Validation : Compare inhibitory activity against structurally related compounds (e.g., 2-amino-3-acyl-tetrahydrobenzothiophenes) to establish structure-activity relationships (SAR) .

Q. How to resolve contradictions in reported spectral data or bioactivity?

  • Approach :

Reproducibility : Re-synthesize the compound using documented protocols and validate purity via HPLC (>95%) .

Cross-Validation : Compare NMR data with databases (e.g., PubChem) or derivatives like ethyl 2-((2-nitrilo)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate to identify discrepancies caused by substituent effects .

  • Example : Discrepancies in melting points may arise from polymorphic forms; use DSC to characterize thermal behavior .

Q. What strategies improve yield in large-scale synthesis?

  • Optimization :

  • Catalysis : Employ Pd-catalyzed cross-coupling for cyclopropane introduction (reported yields: 67%→85% in scaled batches) .
  • Process Control : Use inline FTIR or PAT (Process Analytical Technology) to monitor acylation in real-time, reducing byproduct formation .
    • Case Study : Membrane separation technologies (e.g., nanofiltration) effectively remove unreacted intermediates during purification .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid
Reactant of Route 2
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3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid

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